Scopolamine hydrobromide is a tropane alkaloid derived from the plant family Solanaceae, particularly from species such as Datura and Atropa belladonna. It is chemically recognized as 6β,7β-epoxy-3α-tropanyl 2-hydroxy-2-phenylpropanoate hydrobromide. This compound is primarily used for its anticholinergic properties, which involve blocking the action of acetylcholine at muscarinic receptors in the nervous system. Scopolamine hydrobromide is commonly utilized in medical settings to prevent motion sickness, treat postoperative nausea and vomiting, and manage excessive salivation during surgery .
Scopolamine hydrobromide acts as a muscarinic antagonist, binding to muscarinic acetylcholine receptors in the nervous system []. This disrupts the signaling of the neurotransmitter acetylcholine, leading to various effects depending on the location of the receptors. In the central nervous system, it can influence memory, cognition, and sedation [].
Scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors in the nervous system. This translates to its ability to block the action of the neurotransmitter acetylcholine, leading to various physiological effects [].
By blocking acetylcholine, scopolamine can produce a range of antimuscarinic effects, including:
Scopolamine administration can induce cognitive impairments similar to those observed in Alzheimer's disease, allowing researchers to study the underlying mechanisms of the disease and test potential therapies.
Scopolamine's effectiveness in preventing motion sickness makes it a valuable tool in studying the physiological mechanisms of nausea and vomiting associated with motion.
Scopolamine's diverse effects on the nervous system make it a valuable tool for researchers investigating various neurological processes, including memory, learning, and cognition.
Scopolamine's unique properties can serve as a starting point for developing new drugs with similar or improved therapeutic effects for various conditions, including Alzheimer's disease, nausea, and motion sickness [].
The biological activity of scopolamine hydrobromide is primarily attributed to its role as a competitive antagonist at muscarinic acetylcholine receptors (M1, M2, M3, and M4). This antagonism results in various physiological effects, including:
The synthesis of scopolamine hydrobromide involves several steps that typically start with anisodamine hydrobromide as a precursor. A common method includes:
This method has shown improvements in yield and purity compared to older techniques.
Scopolamine hydrobromide has several important applications:
Scopolamine hydrobromide interacts with various drugs and substances:
Monitoring for interactions is essential for safe administration.
Several compounds share structural or functional similarities with scopolamine hydrobromide. Below is a comparison highlighting their unique features:
Compound | Structural Features | Primary Uses | Unique Characteristics |
---|---|---|---|
Hyoscyamine | Similar tropane structure; methylated nitrogen | Treatment of gastrointestinal disorders | More potent than scopolamine; shorter duration of action |
Atropine | Tropane alkaloid; racemic mixture | Treatment of bradycardia | Acts on both central and peripheral receptors; faster onset |
Anisodamine | Related alkaloid; different stereochemistry | Antispasmodic agent | Less sedative effect compared to scopolamine |
Ipratropium Bromide | Quaternary ammonium derivative | Bronchodilator for asthma | Primarily acts on peripheral receptors; minimal CNS effects |
Scopolamine hydrobromide stands out due to its specific efficacy in treating motion sickness and its unique pharmacokinetic profile that allows for transdermal delivery .
Scopolamine hydrobromide, with the molecular formula C₁₇H₂₁NO₄·HBr, represents a quaternary ammonium salt formed between the tropane alkaloid scopolamine and hydrobromic acid [1] [3]. The compound exists in both anhydrous and trihydrate forms, with molecular weights of 384.26-384.27 g/mol and 438.30-438.32 g/mol respectively [1] [2] [8]. The International Union of Pure and Applied Chemistry systematic name for the anhydrous form is (1R,2R,4S,5S,7S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate hydrobromide [4] [10].
The absolute configuration of scopolamine hydrobromide has been definitively established through X-ray crystallographic analysis using anomalous dispersion effects of the bromide atom [5] [11]. The compound exhibits S-configuration at the tropic acid residue, which has been confirmed through both chemical correlation experiments and crystallographic studies [9]. The nitrogen-methyl group adopts an axial configuration within the tropane ring system, a characteristic feature consistently observed across different crystalline forms [5] [11].
The stereochemical designation follows the (1R,2R,4S,5S,7S)-configuration for the scopine moiety, with the critical epoxy bridge maintaining specific spatial orientation [4] [10]. Single crystal X-ray diffraction analysis has revealed that the S-absolute configuration remains consistent across various salt forms and hydration states [5] [37].
The tropane skeleton of scopolamine hydrobromide features a distinctive bicyclic [3.2.1] structure with a bridging nitrogen atom at position 9 [1] [12]. The defining structural characteristic is the 6β,7β-epoxy bridge, which distinguishes scopolamine from other tropane alkaloids such as hyoscyamine and atropine [10] [44]. This epoxy group creates a rigid tricyclic system that significantly influences the compound's three-dimensional conformation and biological activity [15].
The epoxy bridge spans carbons 6 and 7 of the tropane ring, creating a fused oxirane ring that restricts molecular flexibility [15] [46]. This structural feature contributes to the compound's unique pharmacological profile compared to other tropane alkaloids lacking this bridging oxygen [44] [46]. The epoxy group also influences the electronic distribution within the molecule, affecting both chemical reactivity and receptor binding characteristics [15].
Scopolamine hydrobromide belongs to the tropinone derivative group of tropane alkaloids, primarily found in Solanaceae family plants [43] [44]. Structurally, it shares the basic tropane framework with hyoscyamine and atropine but differs significantly due to the presence of the epoxy bridge [43] [45]. While hyoscyamine contains the same tropic acid ester linkage, it lacks the 6β,7β-epoxy bridge that characterizes scopolamine [43] [44].
The relationship to cocaine, another prominent tropane alkaloid from the Erythroxylaceae family, reveals convergent evolution of tropane biosynthesis [47] [49]. Both compounds share the tropane core structure but differ in their ester substituents, with cocaine featuring benzoyl and methyl ester groups rather than the tropic acid ester found in scopolamine [44] [49]. The scopine moiety of scopolamine represents the hydroxylated and epoxidated derivative of tropine, the basic tropane alcohol [44] [45].
Scopolamine hydrobromide exhibits polymorphism with distinct crystalline forms depending on hydration state and crystallization conditions [15] [34]. The anhydrous form crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 7.348(1) Å, b = 10.482(1) Å, c = 22.867(1) Å, and volume V = 1761.26(1) ų at 298 K [5] [11] [37]. The trihydrate form shows different crystallographic parameters and belongs to the tetragonal space group P4₃2₁2 [34].
Conformational polymorphism has been observed in the tropate ester moiety, with two distinct conformational families identified: compact conformation in hydrated forms and extended conformation in anhydrous forms [15]. The compact conformation features the phenyl ring positioned underneath the scopine moiety, while the extended conformation shows the phenyl ring in an antiperiplanar orientation relative to the oxirane group [15]. These conformational differences are reflected in distinct solid-state nuclear magnetic resonance spectra [15].
Scopolamine hydrobromide demonstrates excellent water solubility, with reported values ranging from 38.43 to 50 mg/mL, corresponding to approximately 100 millimolar solutions [17] [21]. The compound shows moderate solubility in dimethyl sulfoxide at 19.21 mg/mL (50 millimolar) and is freely soluble in ethanol and methanol [17] [21] [32]. Solubility in less polar solvents such as chloroform and acetone is significantly reduced, classified as slightly soluble [17] [18].
The partition coefficient (LogP) values range from 0.89 to 1.62, indicating moderate lipophilicity [24] [29]. The compound exhibits a specific rotation [α]D²⁵ of -24 to -27 degrees when measured at a concentration of 5 g/100 mL in water after drying [2] [8] [24]. Aqueous solutions of scopolamine hydrobromide maintain a pH range of 4.0-5.5 when prepared as 5% solutions [17] [22].
The melting point of scopolamine hydrobromide varies with hydration state, with anhydrous material melting at 195-199°C and the trihydrate form at 194-197°C [17] [24]. Thermal stability studies have revealed that the compound undergoes significant degradation at temperatures exceeding 250°C [19]. Gas chromatography-mass spectrometry analysis has demonstrated that thermal degradation occurs through elimination of water and cleavage of ester bonds at lower temperatures, with formaldehyde elimination becoming predominant above 250°C [19].
The thermal degradation pathway is influenced by the surrounding chemical environment, with methanol promoting more extensive degradation compared to ethyl acetate [19]. At inlet temperatures of 275°C, scopolamine hydrobromide becomes barely detectable due to complete thermal decomposition [19]. Differential thermal analysis has provided detailed characterization of the thermal behavior and decomposition temperatures [30].
Scopolamine hydrobromide exhibits slight hygroscopic behavior, readily absorbing moisture from the atmosphere [22] [24] [25]. The compound demonstrates significant sensitivity to environmental conditions, particularly light, air, and moisture [22] [24] [25]. In dry air conditions, the material shows slight efflorescence, indicating loss of surface moisture [22] [24].
Light sensitivity necessitates storage in amber containers or protection from direct illumination [8] [24] [25]. The compound's stability is compromised by exposure to air and moisture, requiring storage under controlled atmospheric conditions [17] [22] [24]. Recommended storage conditions include room temperature in cool, dark environments with temperatures preferably below 15°C [8] [24].
Scopolamine hydrobromide exhibits weak base characteristics with reported pKa values ranging from 7.55 to 7.81, classifying it as a moderately weak base [28] [32]. The basicity arises from the tertiary nitrogen atom within the tropane ring system, which can accept protons under appropriate conditions [28]. As a hydrobromide salt, the compound exists in its protonated form under normal conditions, with the bromide anion serving as the counterion [1] [3].
The acid-base behavior influences the compound's solubility profile and chemical stability across different pH ranges [29]. The tertiary amine character contributes to the compound's lipophilicity, with a reported octanol-water partition coefficient indicating moderate lipophilic properties [28] [32]. These acid-base characteristics play crucial roles in determining the compound's behavior in various chemical environments and formulation conditions.
Hydrolytic stability studies have revealed that scopolamine hydrobromide undergoes degradation under certain aqueous conditions [29] [30]. The ester linkage between the scopine and tropic acid moieties represents the primary site of hydrolytic cleavage [30]. Stability testing in aqueous solutions has demonstrated that the compound maintains integrity under neutral pH conditions but shows increased susceptibility to hydrolysis under strongly acidic or basic conditions [29].
Forced degradation studies using hydrochloric acid and sodium hydroxide have confirmed the hydrolytic instability of the ester bond [29]. The degradation products include scopine and tropic acid derivatives, along with other unidentified basic compounds [30]. Storage in aqueous formulations requires careful pH control and the addition of stabilizing agents to prevent hydrolytic degradation [29].
Scopolamine hydrobromide demonstrates susceptibility to oxidative degradation, particularly when exposed to hydrogen peroxide or other strong oxidizing agents [29]. The compound shows incompatibility with oxidizing reagents, leading to chemical modification and loss of integrity [17] [22] [24]. Oxidation studies have revealed that the tertiary nitrogen and hydroxyl groups represent primary sites of oxidative attack [29].
The oxidation-reduction behavior is influenced by environmental factors such as pH, temperature, and the presence of catalytic metal ions [29]. Protection from oxidative conditions requires the use of antioxidants or inert atmospheric storage conditions [24] [25]. The compound's redox characteristics must be considered when formulating with other chemical entities that may promote oxidative processes.
Chemical compatibility studies have identified several classes of reagents that are incompatible with scopolamine hydrobromide [17] [22] [24]. Strong acids and bases cause chemical degradation through hydrolysis of the ester linkage and potential quaternization reactions [22] [24]. Strong oxidizing agents promote oxidative degradation of the nitrogen-containing ring system and hydroxyl groups [17] [22] [24].
The compound demonstrates stability when stored away from incompatible materials and under appropriate environmental conditions [24] [25]. Compatibility with pharmaceutical excipients and formulation components requires individual assessment based on the specific chemical nature of each additive [27]. Metal catalysts and certain organic solvents may promote degradation reactions and should be avoided in formulation development [22] [25].
Property | Value | Reference |
---|---|---|
Molecular Formula (Anhydrous) | C₁₇H₂₁NO₄·HBr | [1] [2] [3] |
Molecular Weight (Anhydrous) | 384.26-384.27 g/mol | [1] [7] [38] |
Melting Point | 195-199°C | [17] [24] |
Water Solubility | 38.43-50 mg/mL | [17] [21] |
pKa | 7.55-7.81 | [28] [32] |
Specific Rotation [α]D²⁵ | -24 to -27° | [2] [8] [24] |
Crystal System | Orthorhombic | [5] [11] [37] |
Space Group | P2₁2₁2₁ | [5] [11] [37] |
Acute Toxic;Irritant;Health Hazard